GSK-J1 (lithium salt)
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Overview
Description
GSK-J1 (lithium salt) is a potent and selective inhibitor of histone demethylases, specifically targeting H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A. It has an IC50 value of 60 nM for KDM6B . This compound is widely used in scientific research for its ability to modulate epigenetic marks and influence gene expression.
Preparation Methods
The synthesis of GSK-J1 (lithium salt) involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
GSK-J1 (lithium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
GSK-J1 (lithium salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of histone demethylation and epigenetic regulation.
Biology: Employed in research to understand the role of histone demethylases in gene expression and cellular differentiation.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with epigenetic dysregulation, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic pathways
Mechanism of Action
GSK-J1 (lithium salt) exerts its effects by inhibiting the activity of histone demethylases JMJD3/KDM6B and UTX/KDM6A. These enzymes are responsible for the removal of methyl groups from histone H3 at lysine 27 (H3K27), a key epigenetic mark associated with gene repression. By inhibiting these enzymes, GSK-J1 (lithium salt) prevents the demethylation of H3K27, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
GSK-J1 (lithium salt) is unique in its high selectivity and potency for H3K27me3/me2-demethylases. Similar compounds include:
GSK-J4: A cell-permeable prodrug of GSK-J1, also targeting H3K27me3/me2-demethylases.
GSK-LSD1 dihydrochloride: An inhibitor of lysine-specific demethylase 1 (LSD1), with a different target and mechanism of action.
AS8351: A histone demethylase inhibitor used in reprogramming studies
These compounds share similar applications in epigenetic research but differ in their specific targets and mechanisms of action, highlighting the unique properties of GSK-J1 (lithium salt).
Biological Activity
GSK-J1 (lithium salt) is a selective and potent inhibitor of histone demethylases, specifically targeting the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A). Its biological activity has significant implications in epigenetic regulation, gene expression, and potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
GSK-J1 functions by inhibiting the demethylation of histone H3 at lysine 27 (H3K27), a critical epigenetic mark associated with gene repression. By preventing the action of JMJD3 and UTX, GSK-J1 alters gene expression profiles and influences cellular functions. The compound exhibits an IC50 value of approximately 60 nM for JMJD3, indicating its potency in inhibiting this enzyme in vitro .
Comparative Potency
The selectivity and potency of GSK-J1 are noteworthy when compared to other compounds targeting similar pathways. Below is a summary table comparing GSK-J1 with other histone demethylase inhibitors:
Compound | Target Enzyme | IC50 (nM) | Notes |
---|---|---|---|
GSK-J1 | JMJD3 | 60 | Selective for H3K27 demethylases |
GSK-J4 | JMJD3 | 1,000 | Prodrug of GSK-J1 |
GSK-LSD1 | LSD1 | 8,500 | Different target; less potent |
AS8351 | Various | N/A | Used in reprogramming studies |
Biological Effects
Research indicates that GSK-J1 has several biological effects:
- Gene Expression Modulation : Inhibition of JMJD3 by GSK-J1 leads to increased levels of H3K27me3, promoting gene expression associated with differentiation and development .
- Anti-inflammatory Properties : GSK-J1 has been shown to inhibit TNF-α production in human primary macrophages through an H3K27-dependent mechanism, suggesting its potential role in modulating inflammatory responses .
- Therapeutic Applications : The compound is being investigated for its therapeutic potential in treating diseases linked to epigenetic dysregulation, such as various cancers and autoimmune disorders .
Case Studies and Research Findings
Several studies have highlighted the biological activity of GSK-J1:
- Cancer Research : A study demonstrated that treatment with GSK-J1 resulted in altered gene expression profiles in cancer cell lines, indicating its potential as an anti-cancer agent through modulation of epigenetic marks .
- Inflammatory Disorders : In models of inflammation, GSK-J1 administration reduced markers of inflammation and improved outcomes, supporting its role as a therapeutic candidate for inflammatory diseases .
- Neuroprotection : Recent findings suggest that lithium salts, including GSK-J1, may exert neuroprotective effects by modulating signaling pathways involved in neuronal survival and inflammation .
Properties
Molecular Formula |
C22H22LiN5O2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
lithium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate |
InChI |
InChI=1S/C22H23N5O2.Li/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 |
InChI Key |
WTBLFQHAMMUILY-UHFFFAOYSA-M |
SMILES |
[Li+].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4 |
Canonical SMILES |
[Li+].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4 |
Origin of Product |
United States |
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